(3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and subsequent functionalization with bromine and chlorine atoms. Common reagents used in these reactions include bromine, chlorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups in place of halogens.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry
In industry, the compound’s unique properties can be leveraged for the development of new materials with specific characteristics. This includes applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets within cells. This interaction can modulate various signaling pathways, leading to changes in cellular behavior. For example, the compound may inhibit or activate enzymes, alter gene expression, or affect the stability of certain proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and indole-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
What sets (3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups and the specific arrangement of atoms within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H16BrClN2O2S2 |
---|---|
Molecular Weight |
555.9 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H16BrClN2O2S2/c26-17-10-11-20-18(12-17)21(23(30)28(20)13-15-6-2-1-3-7-15)22-24(31)29(25(32)33-22)14-16-8-4-5-9-19(16)27/h1-12H,13-14H2/b22-21- |
InChI Key |
FSHSQDYUNUHIST-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O |
Origin of Product |
United States |
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